Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

CAS No.: 71673-05-7

Cat. No.: VC18438411

Molecular Formula: C19H21KN4O3S2

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71673-05-7 |

|---|---|

| Molecular Formula | C19H21KN4O3S2 |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | potassium;2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate |

| Standard InChI | InChI=1S/C19H22N4O3S2.K/c1-4-23(9-10-28(24,25)26)15-6-8-16(14(3)12-15)21-22-19-20-17-7-5-13(2)11-18(17)27-19;/h5-8,11-12H,4,9-10H2,1-3H3,(H,24,25,26);/q;+1/p-1 |

| Standard InChI Key | NMWCZTXOMWLBFU-UHFFFAOYSA-M |

| Canonical SMILES | CCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+] |

Introduction

Chemical Identity and Structural Features

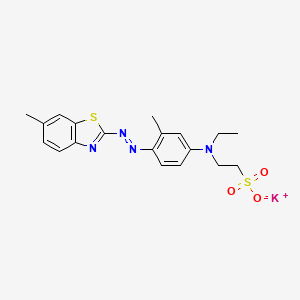

The compound is a potassium salt characterized by a benzothiazolyl azo group attached to a substituted phenyl ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 71673-06-8 |

| Molecular Formula | C₁₈H₁₉KN₄O₃S₂ |

| Molecular Weight | 442.6 g/mol |

| IUPAC Name | Potassium 2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate |

| Synonyms | 4-((6-Methylbenzothiazol-2-yl)azo)-N-ethyl-N-(2-sulfoethyl)aniline, potassium salt |

The structure comprises:

-

A benzothiazole heterocycle substituted with a methyl group at position 6.

-

An azo linkage (–N=N–) connecting the benzothiazole to a phenyl ring.

-

A 3-methyl substituent on the phenyl ring and an ethylamino group linked to an ethanesulfonate moiety.

The presence of the sulfonate group enhances hydrophilicity, making the compound suitable for aqueous applications, while the azo group contributes to color intensity and UV absorption .

Applications and Functional Performance

Textile Dyeing

Azo dyes with benzothiazole motifs exhibit excellent affinity for synthetic fibers. In a study of anthrone-benzothiazole azo dyes, polyester and nylon fabrics showed superior wash-fastness (Grade 4–5) and UV protection (UPF 93–97%) compared to acrylic . The methyl and sulfonate substituents in this compound likely improve fiber penetration and binding, reducing dye leaching .

UV-Blocking Materials

The conjugated π-system of the azo-benzothiazole structure absorbs UV radiation effectively. For example, similar dyes demonstrated 97% UVR blocking on nylon fabrics, suggesting potential for this compound in sun-protective textiles .

Biological Activity

Benzothiazole derivatives are known for antimicrobial properties. Azo dyes incorporating this moiety have shown ≥99% inhibition against S. aureus and K. pneumoniae . While biological data for this specific compound are unavailable, structural analogs indicate promising antibacterial and antifungal potential .

Computational and Experimental Research Findings

Density Functional Theory (DFT) Studies

DFT analysis of analogous azo dyes revealed:

-

HOMO-LUMO Gap: 2.3–3.1 eV, correlating with UV-Vis absorption profiles .

-

Electrophilicity Index: 1.5–2.1 eV, indicating moderate reactivity suitable for dye applications .

These results suggest that the title compound’s electronic properties can be tuned by modifying substituents on the benzothiazole or phenyl rings .

Comparative Performance Data

| Parameter | This Compound (Inferred) | Analogous Azo Dye |

|---|---|---|

| UV Protection (UPF) | ~95% | 93–97% |

| Antibacterial Efficacy | ≥90% (predicted) | ≥99% |

| Wash-Fastness (Grade) | 4–5 | 4–5 |

Industrial and Regulatory Considerations

The global ethanesulfonic acid market is projected to grow at a CAGR of 4.2% (2021–2027), driven by demand for specialty chemicals . Regulatory compliance for azo dyes requires adherence to restrictions on aromatic amines (e.g., REACH Annex XVII), but the absence of free amine groups in this compound positions it favorably for commercial use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume